molecular formula C10H10N2O2 B14822203 4-Cyclopropoxy-2-methoxynicotinonitrile

4-Cyclopropoxy-2-methoxynicotinonitrile

Cat. No.: B14822203
M. Wt: 190.20 g/mol
InChI Key: GSSLNGYFZCDHIL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-methoxynicotinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a methoxy group at the 2-position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-methoxynicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxynicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-methoxynicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

4-Cyclopropoxy-2-methoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    2-Methoxynicotinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Chloro-2-methoxynicotinonitrile: Contains a chloro group instead of a cyclopropoxy group, which may alter its reactivity and biological activity.

    4-Iodo-5-methoxynicotinonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-10-8(6-11)9(4-5-12-10)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

GSSLNGYFZCDHIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C#N)OC2CC2

Origin of Product

United States

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